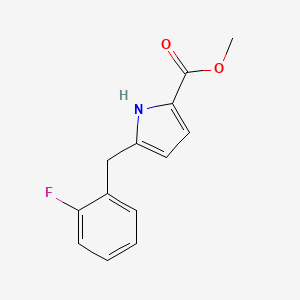
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dichlorophenyl group, a formyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(3,5-Dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylic acid.
Reduction: Ethyl 1-(3,5-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s formyl group and pyrazole ring may play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar 3,5-dichlorophenyl group but different core structure.
2-(4-Amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: Structural isomers with similar phenyl substitution but different functional groups.
Uniqueness
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H10Cl2N2O3 |
|---|---|
Poids moléculaire |
313.13 g/mol |
Nom IUPAC |
ethyl 1-(3,5-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)11-4-9(14)3-10(15)5-11/h3-7H,2H2,1H3 |
Clé InChI |
ZXLBULFJWSZYOM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



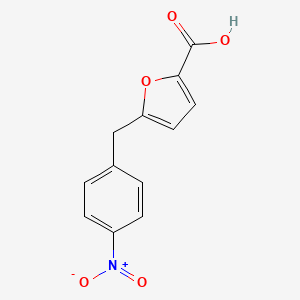
![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)

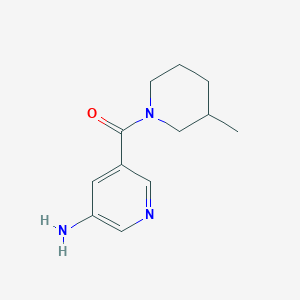
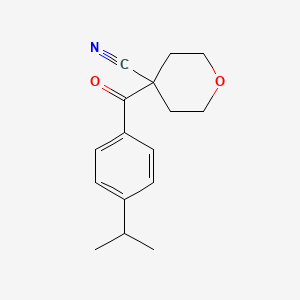
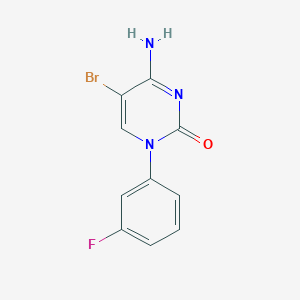
![7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11788429.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole](/img/structure/B11788439.png)


